Unique GABAA Receptor Antagonism vs. Absent Dopaminergic Activity
In contrast to the potent dopaminergic activity of 1-phenylbenzazepines and NNC-series compounds, 4,5-dihydro-3H-1-benzazepin-2-amine exhibits a distinct pharmacological profile. It demonstrates moderate antagonist activity at the recombinant human α4β1δ GABAA receptor [1]. Crucially, it shows no detectable affinity for the Beta-1 adrenergic receptor [2], and very weak or no affinity for other common CNS targets, highlighting its unique selectivity profile.
| Evidence Dimension | Functional Antagonism (IC50) / Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1,020 nM at human α4β1δ GABAA receptor; No affinity for Beta-1 adrenergic receptor |
| Comparator Or Baseline | Class-level baseline: Potent benzazepines (e.g., NNC-112) have Ki values in the picomolar to low nanomolar range for Dopamine D1 receptor, with no reported GABAA activity. |
| Quantified Difference | Potency differs by >1,000,000-fold for D1 receptor. The GABAA activity is a unique differentiator not found in comparator benzazepines. |
| Conditions | Antagonist activity assay in HEK293 Flp-In cells using FMP assay; Binding affinity for Beta-1 adrenergic receptor. |
Why This Matters
This data is critical for researchers investigating extrasynaptic GABAA receptor function, as this compound provides a clean tool compound without confounding dopaminergic or adrenergic effects.
- [1] BindingDB. IC50 data for 4,5-dihydro-3H-1-benzazepin-2-amine (BDBM50366923) at the human alpha4beta1delta GABAA receptor. View Source
- [2] BindingDB. Binding affinity data for 4,5-dihydro-3H-1-benzazepin-2-amine (BDBM50366923) at the Beta-1 adrenergic receptor. View Source
